5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 55377-91-8
VCID: VC1981894
InChI: InChI=1S/C12H9NO5/c1-7-2-3-8(9(6-7)13(16)17)10-4-5-11(18-10)12(14)15/h2-6H,1H3,(H,14,15)
SMILES: CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-]
Molecular Formula: C12H9NO5
Molecular Weight: 247.2 g/mol

5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid

CAS No.: 55377-91-8

Cat. No.: VC1981894

Molecular Formula: C12H9NO5

Molecular Weight: 247.2 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid - 55377-91-8

Specification

CAS No. 55377-91-8
Molecular Formula C12H9NO5
Molecular Weight 247.2 g/mol
IUPAC Name 5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid
Standard InChI InChI=1S/C12H9NO5/c1-7-2-3-8(9(6-7)13(16)17)10-4-5-11(18-10)12(14)15/h2-6H,1H3,(H,14,15)
Standard InChI Key UNSSRIPGQQOYLI-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-]
Canonical SMILES CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid is identified by the following parameters:

  • CAS Number: 55377-91-8

  • Molecular Formula: C12H9NO5

  • Molecular Weight: 247.2 g/mol

  • InChI Key: UNSSRIPGQQOYLI-UHFFFAOYSA-N

  • SMILES Notation: CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)O)N+[O-]

The compound features a furan ring with two key functional groups: a carboxylic acid moiety that provides acidic properties and potential for derivatization, and a 4-methyl-2-nitrophenyl group that contributes to its biological activity profile. The nitro group functions as an electron-withdrawing substituent, while the methyl group introduces electron-donating properties, creating an electronic distribution that influences reactivity and biological interactions.

Synthesis and Preparation Methods

Multiple synthetic routes have been reported for accessing 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid and structurally similar compounds.

Diazotization-Coupling Route

One documented method involves the reaction between 2-furoic acid and 4-methyl-2-nitroaniline, proceeding in two stages with a reported yield of 45% :

Stage 1: 4-methyl-2-nitroaniline is treated with hydrogen chloride and sodium nitrite to form a diazonium salt.

Stage 2: The diazonium salt reacts with 2-furanoic acid in the presence of copper(II) chloride dihydrate in a water/acetone mixture at temperatures between 0-30°C.

This synthetic approach is referenced to work published by Gorak, Obushak, Matiichuk, and Lytvyn in the Russian Journal of Organic Chemistry (2009) .

Suzuki Coupling Approach

An alternative synthetic strategy involves Suzuki coupling reactions followed by hydrolysis. Similar compounds, such as 5-(4-nitrophenyl)furan-2-carboxylic acid, are synthesized via Suzuki coupling between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, followed by hydrolysis of the ester moiety under basic conditions .

The general reaction scheme for this approach involves:

  • Suzuki coupling of methyl 5-bromofuran-2-carboxylate with an appropriate boronic acid derivative

  • Basic hydrolysis of the methyl ester intermediate

  • Acidification to obtain the free carboxylic acid

This methodology could be adapted for 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid by utilizing 4-methyl-2-nitrophenylboronic acid as the coupling partner.

Biological Activities and Applications

Antimicrobial Properties

The primary research interest in 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid and related compounds lies in their antimicrobial potential, particularly against mycobacterial species .

Structurally similar furan derivatives have demonstrated significant activity against various bacterial species, including:

  • Mycobacterium tuberculosis

  • Neisseria gonorrhoeae

  • Streptococcus pyogenes

  • Staphylococcus aureus

Additionally, some related compounds have shown activity against protozoan parasites such as Plasmodium falciparum .

Structure-Activity Relationships

The biological activity of 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid and related compounds is influenced by specific structural features. Research on similar furan derivatives has revealed important structure-activity relationships that can inform our understanding of this compound's potential properties.

Key Structural Features

Several structural elements are crucial for the biological activity of this class of compounds:

  • Furan Core: Serves as a rigid scaffold that positions functional groups in specific spatial orientations for interaction with target proteins .

  • Carboxylic Acid Group: Located at the 2-position of the furan ring, this group:

    • Provides hydrogen bonding capabilities

    • Acts as a pharmacophore for interaction with protein targets

    • Contributes to the compound's acidic properties and solubility profile

  • Nitrophenyl Substituent: The positioning of the nitro group on the phenyl ring significantly impacts activity:

    • The 2-nitro positioning in 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid creates a specific electronic distribution

    • The methyl group at the 4-position provides additional hydrophobicity and potential for van der Waals interactions

Research on optimization of furan-based compounds has identified promising candidates with activity against mycobacterial models . These optimization efforts have focused on modifying the scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Research Challenges and Future Directions

Solubility Limitations

A significant challenge in researching 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid and related compounds is their limited solubility in both organic and aqueous solvents . This characteristic impedes:

  • Biological assays requiring aqueous media

  • Crystallization for structural studies

  • Formulation development for potential therapeutic applications

Future Research Opportunities

Future investigations of 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid could focus on:

  • Improved Synthetic Methods: Developing more efficient synthetic routes with higher yields and purity.

  • Comprehensive Biological Evaluation: Systematic assessment of activity against mycobacterial species and other pathogens.

  • Structure-Based Design: Using computational and crystallographic approaches to design derivatives with enhanced potency and improved pharmacokinetic properties.

  • Co-Crystallization Studies: Investigation of protein-ligand interactions through co-crystallization with target enzymes such as MbtI.

  • Formulation Strategies: Development of techniques to overcome solubility limitations for potential pharmaceutical applications.

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